

# Succinic Acid: A Comparative Guide to its Validation as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Succinamic acid |           |
| Cat. No.:            | B1195948        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

There is currently limited scientific literature validating **succinamic acid** as a biomarker. However, its closely related dicarboxylic acid, succinic acid (succinate), has emerged as a significant oncometabolite and signaling molecule with substantial potential as a biomarker in various diseases. This guide provides an objective comparison of succinic acid's performance with other established biomarkers in oncology, type 2 diabetes, and heart failure, supported by experimental data and detailed methodologies.

## Succinic Acid as a Biomarker in Oncology

Elevated levels of succinic acid have been identified in several cancers, including paraganglioma/pheochromocytoma, renal carcinoma, and ovarian cancer.[1][2] Its accumulation is often linked to mutations in the succinate dehydrogenase (SDH) enzyme, a key component of the tricarboxylic acid (TCA) cycle.[1][3] This accumulation leads to the stabilization of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ), promoting tumor growth and angiogenesis.[4][5]

## **Comparative Performance of Succinic Acid in Oncology**



| Biomarker                         | Advantages                                                                                                                                                                                         | Disadvantages                                                                                                                                                                        | Clinical Utility                                                                                                       |
|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Succinic Acid                     | - Reflects metabolic reprogramming in tumors.[4] - Potential as a theranostic biomarker for therapies targeting succinate signaling.[5] - Can be detected in serum, urine, and tumor tissue.[6][7] | - Not specific to a single cancer type Levels can be influenced by noncancerous conditions like inflammation.[6]                                                                     | - Emerging biomarker<br>for identifying SDH-<br>deficient tumors<br>Potential for<br>monitoring treatment<br>response. |
| Carcinoembryonic<br>Antigen (CEA) | - Widely used and<br>established biomarker<br>for colorectal cancer<br>Standardized assays<br>are readily available.                                                                               | <ul> <li>- Lacks sensitivity and specificity, especially in early-stage disease.</li> <li>- Elevated levels can be seen in non-malignant conditions (e.g., smoking, IBD).</li> </ul> | - Primarily used for monitoring disease recurrence and response to therapy in colorectal cancer.                       |
| Cancer Antigen 125<br>(CA-125)    | - Established biomarker for ovarian cancer Useful for monitoring treatment response and detecting recurrence.                                                                                      | - Low specificity; elevated in many benign conditions (e.g., endometriosis, fibroids) Not effective for early- stage screening in the general population.                            | - Standard of care for monitoring ovarian cancer progression.                                                          |

## **Signaling Pathway of Succinate in Cancer**

Accumulated succinate exits the mitochondria and enters the cytoplasm, where it inhibits prolyl hydroxylase (PHD) enzymes. This prevents the degradation of HIF-1α, which then translocates to the nucleus and activates genes involved in angiogenesis, cell proliferation, and metabolic adaptation.[1][3] Extracellular succinate can also bind to its receptor, SUCNR1 (also known as GPR91), activating downstream signaling pathways like PI3K/Akt and ERK1/2, which further promote cell migration and metastasis.[5][8]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. oncotarget.com [oncotarget.com]
- 2. Frontiers | Exploring the mechanism of action of succinic acid in ovarian cancer via singlecell sequencing of the tumor immune microenvironment [frontiersin.org]
- 3. Succinate: An initiator in tumorigenesis and progression PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 5. Cancer-derived extracellular succinate: a driver of cancer metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH)
  dysfunctions, by an automated and fully validated liquid chromatography tandem mass
  spectrometry method suitable for multi-matrix applications PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 7. Review and Comparison of Cancer Biomarker Trends in Urine as a Basis for New Diagnostic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Succinic Acid: A Comparative Guide to its Validation as a Biomarker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195948#validation-of-succinamic-acid-as-a-biomarker]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com